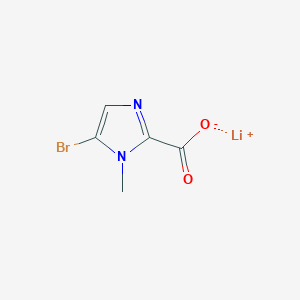

lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Description

Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate is an organometallic compound featuring a substituted imidazole backbone. The molecule consists of a lithium cation paired with a carboxylate anion derived from 5-bromo-1-methylimidazole. The bromine substituent at the 5-position introduces steric and electronic effects, while the methyl group at the 1-position enhances stability by reducing ring reactivity. This compound is commercially available through global suppliers such as Chongqing FST Chemicals (China), Transmare Holding BV (Netherlands), and Connect Chemicals GmbH (Germany), indicating its industrial relevance in pharmaceuticals or materials science .

Properties

IUPAC Name |

lithium;5-bromo-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYUUFHDAARSGR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrLiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228261-36-5 | |

| Record name | lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions:

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted imidazole derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its imidazole moiety, which is a common structural motif in biologically active molecules.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate is not well-understood. it is likely that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The imidazole ring can participate in hydrogen bonding and π-π interactions, which may play a role in its binding to target molecules.

Comparison with Similar Compounds

Lithium(1+) Ion 1-Methyl-5-phenyl-1H-imidazole-2-carboxylate

- Molecular Formula : C₁₁H₉LiN₂O₂

- Molecular Weight : 208.14 g/mol

- Key Differences : Replaces the 5-bromo substituent with a phenyl group. The phenyl group is electron-donating, altering the imidazole ring’s electronic properties compared to the electron-withdrawing bromine. This substitution may enhance π-π stacking interactions in crystal structures .

Ethyl-1-Benzyl-2-Ethylthio-5-imidazole Carboxylate

- Molecular Formula: Not explicitly stated ().

- Key Differences: Features an ethylthio group at the 2-position and a benzyl group at the 1-position.

1-Benzyl-2-(Methylthio)-5-imidazolcarbonitrile

Key Observations :

- Lithium-based reagents (e.g., LiCN, LiAlH₄) are critical in synthesizing imidazole derivatives, enabling carboxylation or reduction .

- Bromine and phenyl substituents require distinct purification strategies due to differences in polarity and solubility .

Commercial and Industrial Relevance

- Lithium 5-bromo-1-methylimidazole-2-carboxylate : Supplied by 14+ global vendors, suggesting demand in lithium-ion battery research or as a ligand in catalysis .

- Phenyl Analogue : Listed by Aaron Chemicals LLC (CAS 2260931-79-9), likely used in pharmaceutical intermediates due to aromatic stability .

Biological Activity

Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₅H₅BrN₂O₂

- Molecular Weight : 205.01 g/mol

- CAS Number : 1520621-24-2

This compound features a lithium ion coordinated with a 5-bromo-1-methyl-1H-imidazole-2-carboxylate moiety, which contributes to its biological activity.

Lithium ions are known for their role in mood stabilization and are commonly used in the treatment of bipolar disorder. The mechanism by which lithium exerts its effects includes:

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased inositol levels, which is crucial for phosphoinositide signaling pathways.

- Modulation of Neurotransmitter Systems : Lithium affects neurotransmitter systems, particularly serotonin and norepinephrine, enhancing mood stabilization.

Antidepressant Effects

Research has shown that lithium compounds can exhibit antidepressant properties. A study indicated that lithium(1+) ions can enhance synaptic plasticity and neuroprotection, which are vital for mood regulation. The presence of the imidazole ring may also influence these effects by interacting with various neurotransmitter receptors.

Anti-inflammatory Properties

Lithium has been documented to possess anti-inflammatory effects. The compound may modulate inflammatory pathways through the inhibition of glycogen synthase kinase 3 (GSK-3), which is implicated in several inflammatory diseases. This property could be beneficial in treating conditions such as ulcerative colitis and cystic fibrosis, where inflammation plays a significant role.

Case Studies

-

Bipolar Disorder Treatment :

- A clinical trial involving patients with bipolar disorder demonstrated that lithium treatment significantly reduced manic episodes compared to placebo controls. The study highlighted the importance of lithium's pharmacological profile in stabilizing mood swings.

-

Neuroprotective Effects :

- In animal models of neurodegenerative diseases, lithium was shown to protect neurons from apoptosis induced by oxidative stress. This suggests potential therapeutic applications for conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Table 2: Clinical Studies on Lithium Compounds

Q & A

Basic: What synthetic strategies are recommended for preparing lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate?

Methodological Answer:

The synthesis typically involves two key steps:

Core Imidazole Formation : Start with 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid. This intermediate can be synthesized via cyclization of α-amino ketones or via palladium-catalyzed coupling reactions to introduce the bromo substituent (analogous to methods in ).

Lithium Salt Formation : React the carboxylic acid with lithium hydroxide (LiOH) in a polar solvent (e.g., water or methanol) to form the carboxylate salt. Ensure stoichiometric control to avoid residual acid or base impurities .

Key Validation : Confirm purity via elemental analysis and NMR spectroscopy (¹H, ¹³C) to verify the absence of unreacted starting materials .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the imidazole ring protons (e.g., C5-bromo substituent deshields adjacent protons) and confirm methyl group integration at position 1. Compare shifts to analogs like lithium 5-methyl-1,3-oxazole-2-carboxylate ().

- X-ray Crystallography : Resolve the crystal structure to confirm the lithium coordination environment and Br/C=O spatial arrangement. Use SHELXL for refinement ( ) and ORTEP-III for visualization ( ).

- FTIR : Validate carboxylate (C=O stretch ~1600–1650 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹) .

Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer:

Apply graph set analysis ( ) to categorize hydrogen bonds:

Identify Donor/Acceptor Pairs : Use crystallographic data (e.g., O–H···N or Li⁺···O interactions).

Classify Motifs : Assign descriptors like (two donor/acceptors in a chain) or (eight-membered rings).

Compare to Etter’s Rules : Predict stability based on preferred hydrogen-bonding patterns for imidazole derivatives .

Example : If the carboxylate oxygen acts as an acceptor for adjacent imidazole N–H groups, this may form a chain, stabilizing the lattice .

Advanced: How do contradictory crystallographic refinement results arise, and how can they be resolved?

Methodological Answer:

Contradictions often stem from:

- Disorder in the Br Substituent : Use SHELXL’s PART instruction to model alternative positions ( ).

- Lithium Coordination Ambiguity : Test multiple Li⁺ site occupancies via difference Fourier maps and refine with restrained displacement parameters.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and Mercury’s Hirshfeld surface analysis to validate intermolecular contacts .

Advanced: What computational approaches predict this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to assess the carboxylate’s electron-withdrawing effect on the imidazole ring. Compare Fukui indices to identify nucleophilic/electrophilic sites (e.g., Br vs. carboxylate positions).

- Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict Suzuki coupling sites. Reference analogs like ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate ( ) .

Advanced: How can solvent effects influence the compound’s stability in aqueous vs. non-polar media?

Methodological Answer:

- Solubility Tests : Measure solubility in DMSO (polar aprotic) vs. THF (non-polar) via gravimetric analysis.

- Degradation Studies : Use HPLC to monitor hydrolysis of the carboxylate group in water (pH-dependent) over 24 hours. Compare to stability in dry acetonitrile.

- Coordination Analysis : Conduct Raman spectroscopy to detect Li⁺–solvent interactions (e.g., Li⁺–DMSO vs. Li⁺–THF) .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Standardize assays (e.g., MIC for antimicrobial studies) using controls like 1-methyl-5-phenyl analogs ( ).

- Metabolite Interference : Use LC-MS to identify degradation products in cell culture media that may skew results.

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., cytochrome P450) to reconcile conflicting IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.